molecular formula C15H13N3O3 B2653966 2-methoxy-N-(6-methylisoxazolo[5,4-b]pyridin-3-yl)benzamide CAS No. 1105245-15-5

2-methoxy-N-(6-methylisoxazolo[5,4-b]pyridin-3-yl)benzamide

Cat. No.: B2653966
CAS No.: 1105245-15-5
M. Wt: 283.287
InChI Key: APIZGGSHYJUZTR-UHFFFAOYSA-N
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Description

2-methoxy-N-(6-methylisoxazolo[5,4-b]pyridin-3-yl)benzamide is a complex organic compound that features a benzamide core substituted with a methoxy group and a 6-methylisoxazolo[5,4-b]pyridin-3-yl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-(6-methylisoxazolo[5,4-b]pyridin-3-yl)benzamide typically involves multi-step organic synthesis. One common method includes the following steps:

    Formation of the isoxazole ring: This can be achieved through a cyclization reaction involving appropriate precursors such as nitriles and hydroxylamines under acidic or basic conditions.

    Pyridine ring formation: The isoxazole ring can be fused with a pyridine ring through a series of condensation reactions.

    Methoxy group introduction: The methoxy group can be introduced via methylation reactions using reagents like methyl iodide in the presence of a base.

    Benzamide formation: The final step involves the coupling of the isoxazolo[5,4-b]pyridine derivative with a benzoyl chloride derivative under basic conditions to form the benzamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-N-(6-methylisoxazolo[5,4-b]pyridin-3-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

    Reduction: The benzamide moiety can be reduced to an amine under hydrogenation conditions.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas are common.

    Substitution: Halogenating agents like bromine or chlorinating agents can be used for electrophilic substitution, while nucleophiles like amines or thiols can be used for nucleophilic substitution.

Major Products

    Oxidation: Formation of hydroxyl or carbonyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated or nucleophile-substituted derivatives.

Scientific Research Applications

2-methoxy-N-(6-methylisoxazolo[5,4-b]pyridin-3-yl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Used in the development of new materials and as a precursor in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-methoxy-N-(6-methylisoxazolo[5,4-b]pyridin-3-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are often elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: Similar structure with different substituents on the pyridine ring.

    3-(5-aminoisoxazol-3-yl)-N-methylbenzamide: Contains an aminoisoxazole moiety instead of a methoxy group.

Uniqueness

2-methoxy-N-(6-methylisoxazolo[5,4-b]pyridin-3-yl)benzamide is unique due to its specific substitution pattern, which can confer distinct biological activities and chemical reactivity compared to similar compounds. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

2-methoxy-N-(6-methyl-[1,2]oxazolo[5,4-b]pyridin-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O3/c1-9-7-8-11-13(18-21-15(11)16-9)17-14(19)10-5-3-4-6-12(10)20-2/h3-8H,1-2H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APIZGGSHYJUZTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C(=NO2)NC(=O)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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